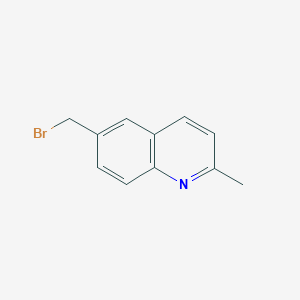
6-(Bromometil)-2-metilquinolina
Descripción general
Descripción
6-(Bromomethyl)-2-methylquinoline is a brominated organic compound. It is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, a similar compound, has been reported in the literature. The process involves a series of reactions including cyclization, ammoniation, and bromination. The overall yield of the final product was reported to be 64.8% .Chemical Reactions Analysis
Brominated organic compounds, such as 6-(Bromomethyl)-2-methylquinoline, are known to participate in a variety of organic transformations. These include bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, rearrangement, hydrolysis, and catalysis .Aplicaciones Científicas De Investigación
Síntesis de Compuestos Orgánicos Bromados
6-(Bromometil)-2-metilquinolina: se utiliza en la síntesis de diversos compuestos orgánicos bromados. Su grupo bromometil actúa como un sitio reactivo para posteriores transformaciones químicas, convirtiéndolo en un intermedio valioso en la síntesis orgánica. Por ejemplo, se puede utilizar para crear dibromuros y bromohidrinas mediante la bromofuncionalización electroquímica de alquenos .
Bloques de Construcción para Compuestos Heterocíclicos
Este compuesto sirve como precursor para la síntesis de compuestos heterocíclicos, que son cruciales en la química medicinal. La presencia de un residuo de quinolina lo convierte en un material de partida adecuado para la construcción de heterociclos complejos que se encuentran a menudo en los productos farmacéuticos .
Reactivo de Etiquetado Fluorescente
En química analítica, This compound se puede emplear como un reactivo de etiquetado fluorescente. Es particularmente útil en la Cromatografía Líquida de Alta Eficiencia (HPLC) de fase inversa para la separación y detección de ácidos carboxílicos .
Reactivo de Derivatización en Cromatografía
También se utiliza como un reactivo de derivatización en cromatografía. Esta aplicación es esencial para la cuantificación de varios ácidos en muestras biológicas, como los ácidos clofíbrico, bezafíbrico y fenofíbrico en tejidos hepáticos, mediante cromatografía líquida .
Reactivo Electrófilo en la Síntesis Orgánica
Como un reactivo electrófilo, This compound puede reaccionar con nucleófilos para formar nuevos enlaces químicos. Esta propiedad se explota en la síntesis de moléculas biológicamente activas, incluidos posibles candidatos a fármacos .
Material para Estudios Electroquímicos
Debido a sus propiedades electroquímicas, este compuesto se estudia por su uso potencial en reacciones electroquímicas. Puede participar en procesos como la bromación y la oxibromación, que son importantes para el desarrollo de metodologías sostenibles y seguras en la síntesis química .
Safety and Hazards
Mecanismo De Acción
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the bromomethyl group can participate in oxidative addition with formally electrophilic organic groups . This results in the formation of a new carbon-carbon bond .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, influencing the drug’s bioavailability and therapeutic efficacy .
Result of Action
The compound’s potential to form new carbon-carbon bonds through suzuki–miyaura cross-coupling reactions suggests it could be used to synthesize complex organic molecules .
Action Environment
The action, efficacy, and stability of 6-(Bromomethyl)-2-methylquinoline can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
6-(bromomethyl)-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZHQYZZYJSBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383702 | |
| Record name | 6-(bromomethyl)-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141848-60-4 | |
| Record name | 6-(bromomethyl)-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 141848-60-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



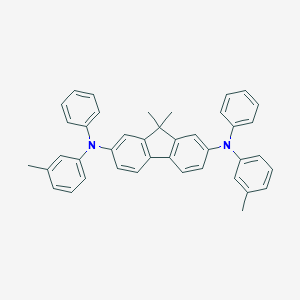
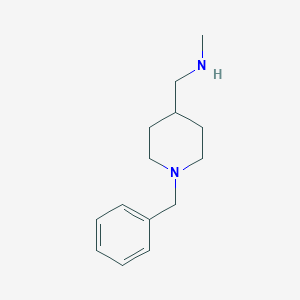
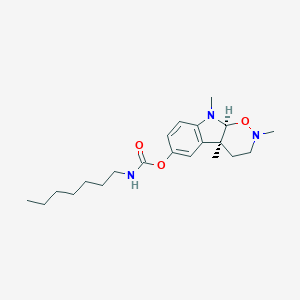
![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)
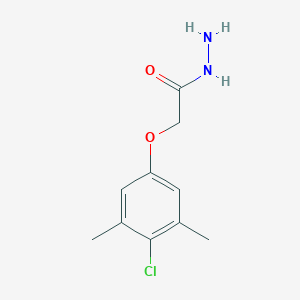
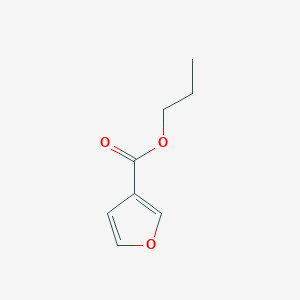
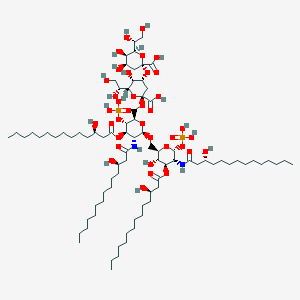
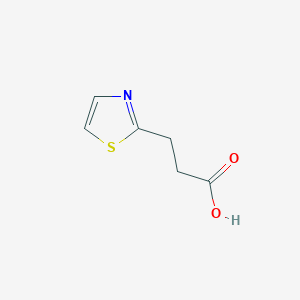
![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)
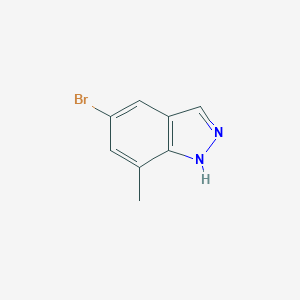
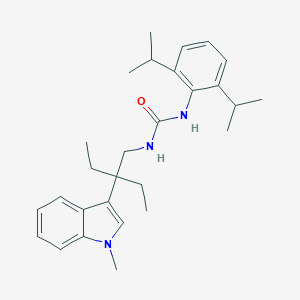
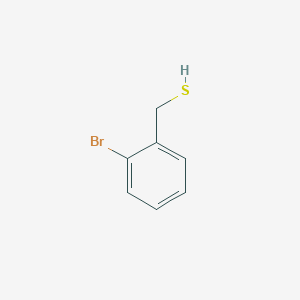
![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)